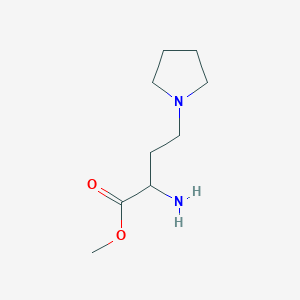
Methyl 2-amino-4-(pyrrolidin-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-(pyrrolidin-1-yl)butanoate is an organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Amino Acid Derivative Synthesis: : One common method involves the reaction of 2-amino-4-(pyrrolidin-1-yl)butanoic acid with methanol in the presence of a strong acid catalyst like hydrochloric acid. This esterification reaction yields methyl 2-amino-4-(pyrrolidin-1-yl)butanoate.
-
Reductive Amination: : Another synthetic route includes the reductive amination of 4-(pyrrolidin-1-yl)butanal with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Methyl 2-amino-4-(pyrrolidin-1-yl)butanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
-
Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
-
Substitution: : Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-amino-4-(pyrrolidin-1-yl)butanoate is used as an intermediate in the synthesis of more complex molecules. Its pyrrolidine ring is a versatile scaffold for constructing various bioactive compounds.
Biology
Biologically, this compound is studied for its potential as a neurotransmitter analog due to its structural similarity to certain amino acids. It may interact with neurotransmitter receptors, influencing neurological pathways.
Medicine
In medicine, research focuses on its potential therapeutic applications, including its use as a precursor for drugs targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system drugs.
Industry
Industrially, it is used in the synthesis of pharmaceuticals and agrochemicals. Its role as a building block in the production of complex organic molecules is crucial for developing new drugs and pesticides.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(pyrrolidin-1-yl)butanoate involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing signal transduction pathways. The exact pathways depend on the specific biological context and the receptors involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-(piperidin-1-yl)butanoate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Methyl 2-amino-4-(morpholin-1-yl)butanoate: Contains a morpholine ring, offering different pharmacokinetic properties.
Methyl 2-amino-4-(pyrrolidin-1-yl)pentanoate: A longer carbon chain, which may affect its biological activity and solubility.
Uniqueness
Methyl 2-amino-4-(pyrrolidin-1-yl)butanoate is unique due to its specific ring structure, which influences its binding affinity and selectivity for certain biological targets. The pyrrolidine ring provides a balance between rigidity and flexibility, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 2-amino-4-pyrrolidin-1-ylbutanoate |
InChI |
InChI=1S/C9H18N2O2/c1-13-9(12)8(10)4-7-11-5-2-3-6-11/h8H,2-7,10H2,1H3 |
InChI Key |
MNENZQYJYOVEAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCN1CCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


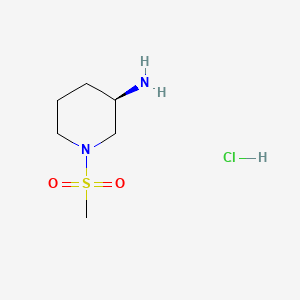

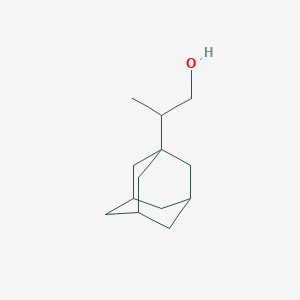
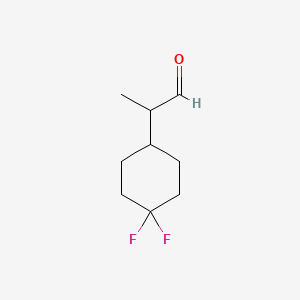
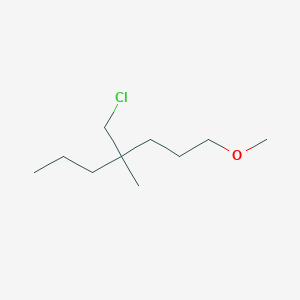
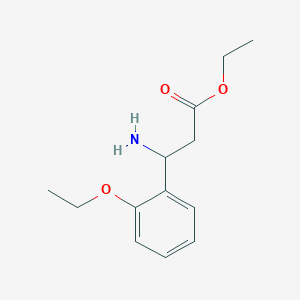
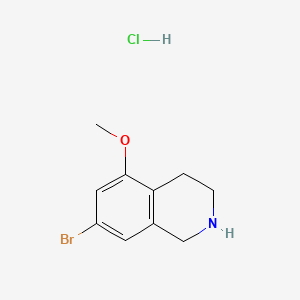
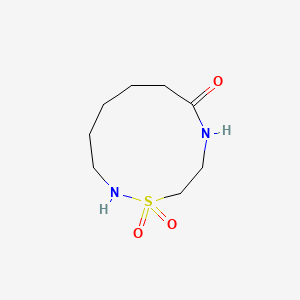



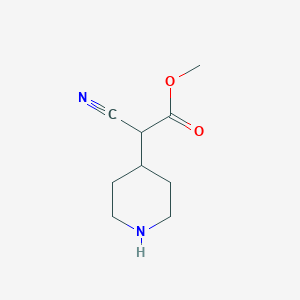
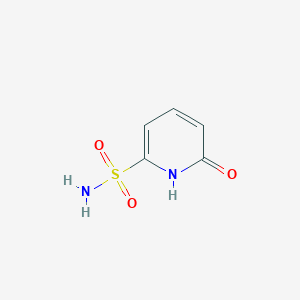
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride](/img/structure/B13570854.png)
